molecular formula C7H9N3O5 B10905699 ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate

ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B10905699
M. Wt: 215.16 g/mol
InChI Key: JCVVIQGCBHNZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate is a versatile pyrazole-based chemical intermediate designed for research and development applications. As a member of the pyrazole heterocycle family, this compound is part of a class known for its significant pharmacological potential and wide use in constructing more complex, bioactive molecules . The presence of both a reactive hydroxymethyl group and a nitro substituent on the pyrazole core makes it a valuable scaffold for further synthetic modification and exploration of structure-activity relationships. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacological agents across diverse therapeutic areas, including anti-inflammatory, anticancer, antibacterial, and antiviral activities . The specific substitution pattern on this compound suggests its primary utility as a key synthetic intermediate. Researchers can leverage the hydroxymethyl group for functionalization or conjugation, while the nitro group can serve as a handle for reduction or substitution, enabling the efficient synthesis of targeted compound libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9N3O5

Molecular Weight

215.16 g/mol

IUPAC Name

ethyl 1-(hydroxymethyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C7H9N3O5/c1-2-15-7(12)6-5(10(13)14)3-9(4-11)8-6/h3,11H,2,4H2,1H3

InChI Key

JCVVIQGCBHNZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Cyclocondensation Mechanism

  • Reactants : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol at 80–100°C, forming the pyrazole ring via hydrazone intermediate cyclization.

  • Regioselectivity : The β-keto ester’s carbonyl group directs cyclization to yield 1H-pyrazole-3-carboxylate derivatives.

Nitration at Position 4

Post-cyclization, nitration introduces the nitro group at position 4:

  • Reagents : Concentrated nitric acid (HNO₃) or fuming HNO₃ in sulfuric acid (H₂SO₄) at 0–5°C.

  • Yield : 60–75% for ethyl 4-nitro-1H-pyrazole-3-carboxylate.

N-Hydroxymethylation Strategies

Introducing the hydroxymethyl group at position 1 requires selective N-alkylation. Two primary approaches are documented:

Direct Alkylation with Formaldehyde

  • Conditions : Ethyl 4-nitro-1H-pyrazole-3-carboxylate reacts with paraformaldehyde in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base.

  • Mechanism : Deprotonation of the pyrazole NH facilitates nucleophilic attack on formaldehyde, forming the N-hydroxymethyl derivative.

  • Optimization :

    • Temperature : 50–60°C for 6–8 hours.

    • Yield : 40–55% due to competing side reactions.

Protected Hydroxymethylation

To enhance regioselectivity, a benzyl-protected hydroxymethyl group is introduced first:

  • Alkylation : Ethyl 4-nitro-1H-pyrazole-3-carboxylate reacts with benzyl chloromethyl ether (ClCH₂OBn) in DMF/Cs₂CO₃.

    • Product : Ethyl 1-(benzyloxymethyl)-4-nitro-1H-pyrazole-3-carboxylate (Yield: 65–70%).

  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis (HCl/EtOH) removes the benzyl group.

    • Final Yield : 80–85% after purification.

Alternative Pathways

Reductive Amination

  • Reactants : Ethyl 4-nitro-1H-pyrazole-3-carboxylate, formaldehyde, and sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : pH 4–5 (acetic acid buffer), 25°C for 12 hours.

  • Yield : 30–40% (limited by imine instability).

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and methanol.

  • Mechanism : Converts the pyrazole NH to N-hydroxymethyl via oxidative coupling.

  • Challenges : Low efficiency (20–25% yield) due to steric hindrance.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)AdvantagesLimitations
Direct AlkylationDMF, Cs₂CO₃, 50°C40–5590–95Simple, one-stepLow yield, side products
Protected AlkylationDMF/Cs₂CO₃ → H₂/Pd-C65–8595–98High regioselectivityMulti-step, costly reagents
Reductive AminationMeOH, NaBH₃CN, pH 4–530–4085–90Mild conditionsUnstable intermediates
MitsunobuDEAD, PPh₃, MeOH20–2580–85Functional group toleranceLow yield, expensive reagents

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMF Recovery : Distillation under reduced pressure (80°C, 15 mmHg) achieves >90% solvent reuse.

  • Catalyst Regeneration : Pd-C from hydrogenolysis is filtered and reactivated via thermal treatment.

Green Chemistry Metrics

  • Atom Economy : Protected alkylation route: 72% (vs. 58% for direct alkylation).

  • E-Factor : 8.5 kg waste/kg product (improved to 5.2 with solvent recycling).

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : Ethyl 4-nitro-1H-pyrazole-3-carboxylate, paraformaldehyde, and Cs₂CO₃ in DMF irradiated at 100°C for 15 minutes.

  • Yield : 50–60% (15–20% higher than conventional heating).

Flow Chemistry

  • Setup : Continuous flow reactor with immobilized Cs₂CO₃ on silica.

  • Output : 1.2 kg/day with 95% consistency in purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of ethyl 1-(carboxymethyl)-4-nitro-1H-pyrazole-3-carboxylate.

    Reduction: Formation of ethyl 1-(hydroxymethyl)-4-amino-1H-pyrazole-3-carboxylate.

    Substitution: Formation of 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to structurally related pyrazole esters with variations at the 1-, 3-, and 4-positions. Key analogs include:

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate 1: -CH2OH; 4: -NO2; 3: -COOEt Ethyl 215 (calculated) Potential solubility due to -OH; bioactive applications
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1245823-46-4) 1: -CH2Cl; 4: -NO2; 3: -COOMe Methyl 235.5 (calculated) Lipophilic; reactive Cl for further derivatization
Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate 1: -CHF2; 4: -NO2; 3: -COOEt Ethyl 251 (calculated) Enhanced stability; fluorinated groups improve bioavailability
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate 1: -CH3; 4: -NO2; 5: -COOEt; 3: -C3H7 Ethyl 271 (calculated) Propyl chain increases lipophilicity; structural isomerism
Ethyl 4-formyl-1H-pyrazole-3-carboxylate 4: -CHO; 3: -COOEt Ethyl 182 (calculated) Aldehyde group enables conjugation reactions

Key Differences and Implications

  • Chloromethyl (-CH2Cl): Increases lipophilicity and reactivity (e.g., nucleophilic substitution). Difluoromethyl (-CHF2): Balances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
  • Nitro Group at 4-Position : Common across analogs, the nitro group contributes to electron-deficient aromatic systems, influencing reactivity in reduction or substitution reactions.

  • Ester Group : Ethyl esters (vs. methyl) may alter metabolic stability and bioavailability due to slower hydrolysis rates.

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL and Mercury are critical for resolving pyrazole derivatives’ crystal structures. For example, the crystal structure of ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate was determined using single-crystal X-ray diffraction (R factor = 0.034) .
  • Synthesis : Routes often involve nitro-group introduction early in the synthesis, as seen in the preparation of 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide .

Biological Activity

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H10N4O4C_8H_10N_4O_4 and a molecular weight of approximately 218.19 g/mol. The compound features a pyrazole ring with a hydroxymethyl group and a nitro group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis starts from ethyl 4-nitro-1H-pyrazole-3-carboxylate.
  • Reagents : Hydroxymethylation can be achieved using formaldehyde in basic conditions.
  • Reaction Conditions : The reaction is usually conducted under reflux in an appropriate solvent such as ethanol or methanol.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 125 to 250 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It acts as an inhibitor of cyclooxygenase (COX), which plays a critical role in the inflammatory process .
  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced inflammation markers, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., PC3 and DU145) showed that the compound induces cytotoxic effects with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells .
  • Hydrogen Bonding : The hydroxymethyl moiety facilitates hydrogen bonding with target proteins, enhancing the compound's binding affinity and biological efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related pyrazole derivatives is essential:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerate (MIC ~125 µg/mL)YesHigh (IC50 ~40 µg/mL)
Ethyl 4-nitro-1H-pyrazole-3-carboxylateLowNoModerate
Ethyl 5-amino-1H-pyrazole-4-carboxylateModerateYesLow

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Effects :
    • Conducted on clinical isolates of Escherichia coli, showing significant inhibition at concentrations as low as 125 µg/mL.
  • Anti-inflammatory Efficacy :
    • An animal model study indicated that treatment with this compound resulted in a notable reduction in paw edema compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate, and what are the critical reaction steps?

  • Synthesis Strategy : The compound can be synthesized via multi-step reactions starting from pyrazole precursors. Key steps include nitration at the 4-position, hydroxymethylation at the 1-position, and esterification. For example, nitration may employ HNO₃/H₂SO₄ under controlled temperatures (~0–5°C), while hydroxymethylation could involve formaldehyde derivatives under basic conditions .
  • Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical. Yields often depend on the stoichiometry of nitro-group precursors and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • NMR :

  • ¹H NMR : Look for the ester methyl group (~δ 1.3–1.5 ppm, triplet) and hydroxymethyl protons (~δ 4.3–4.5 ppm, singlet after D₂O exchange) .
  • ¹³C NMR : The ester carbonyl appears at ~δ 165–170 ppm, while the nitro group deshields adjacent carbons .
    • IR : Key peaks include C=O (ester, ~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and O–H (hydroxymethyl, ~3300 cm⁻¹) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions, with fragmentation patterns confirming the nitro and ester groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Hazard Mitigation : The nitro group poses explosion risks under heat or friction. Use blast shields during synthesis. The hydroxymethyl group may cause skin irritation; wear nitrile gloves and work in a fume hood .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Strategies : Slow evaporation from ethyl acetate/hexane mixtures (1:1) at 4°C often yields suitable crystals. The hydroxymethyl group may induce hydrogen bonding, affecting packing .
  • Refinement Tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters for the nitro and hydroxymethyl groups. Mercury software can visualize intermolecular interactions (e.g., C–H⋯O bonds stabilizing the lattice) .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during reduction or substitution reactions?

  • Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) or Zn/HCl reduces the nitro group to NH₂. Competitive side reactions (e.g., ester hydrolysis) can occur; monitor pH and temperature to favor nitro reduction .
  • Substitution Reactions : The nitro group’s electron-withdrawing nature activates the pyrazole ring for nucleophilic substitution at the 5-position. DFT calculations (e.g., Gaussian) can predict regioselectivity .

Q. How can structural modifications improve the compound’s bioactivity, and what computational tools assist in predicting SAR?

  • SAR Studies : Replace the hydroxymethyl group with acyloxy or amino derivatives to enhance solubility. Docking studies (AutoDock Vina) using protein targets (e.g., COX-2 for anti-inflammatory activity) can prioritize analogs .
  • Data Validation : Cross-validate computational predictions with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies between predicted and observed activities .

Q. What strategies address contradictions in synthetic yields reported across studies?

  • DOE Approaches : Use factorial design to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ design can identify interactions between nitration time, acid concentration, and hydroxymethylation pH .
  • Analytical Troubleshooting : Compare purity metrics (HPLC area%) and side-product profiles (LC-MS) across protocols to pinpoint yield-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.